2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, monosodium salt

Vue d'ensemble

Description

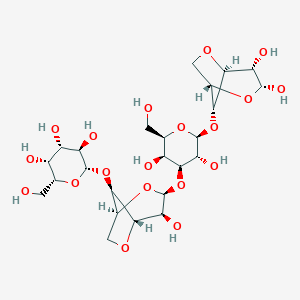

“2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, monosodium salt” is a compound with the molecular formula C10H7NaO8S2 . It is also known by other names such as Sodium chromotropate and sodium 4,5-dihydroxy-7-sulfonaphthalene-2-sulfonate . The compound has a molecular weight of 342.3 g/mol .

Molecular Structure Analysis

The compound’s structure includes a naphthalene core substituted by hydroxy groups at positions 4 and 5, and sulfonic acid groups at positions 2 and 7 . The InChI string representation of the compound isInChI=1S/C10H8O8S2.Na/c11-8-3-6 (19 (13,14)15)1-5-2-7 (20 (16,17)18)4-9 (12)10 (5)8;/h1-4,11-12H, (H,13,14,15) (H,16,17,18);/q;+1/p-1 . Physical And Chemical Properties Analysis

The compound has a molecular weight of 342.3 g/mol . It has 3 hydrogen bond donor counts and 8 hydrogen bond acceptor counts .Applications De Recherche Scientifique

Synthesis and Chemical Applications

Synthesis of Naphthalene Derivatives

The synthesis of 1,3-dihydroxynaphthalene, closely related to the compound of interest, involves alkaline fusion of sodium naphthalene sulfonates. This process, including efficient dihydroxylation of naphthalene via photocatalytic oxidation, presents a simpler and eco-friendly method, highlighting the compound's relevance in creating naphthalene derivatives used in dyes and other chemical applications (Zhang, 2005).

Environmental Applications

Bioaugmentation for Wastewater Treatment

Research demonstrates the efficiency of using granulated mixed microbial cultures for the degradation of naphthalenesulfonic acids, which are structurally related to 2,7-Naphthalenedisulfonic acid. This suggests the potential for bioaugmentation in treating wastewaters containing similar compounds, leading to complete degradation without generating harmful intermediates (Glancer-Šoljan et al., 2001).

Medicinal Chemistry and Drug Development

Heterocyclic Naphthalimides

The naphthalene framework, similar to the core of 2,7-Naphthalenedisulfonic acid, is crucial in the development of naphthalimide derivatives for medicinal applications. These compounds interact with biological molecules via noncovalent bonds, showing extensive potential in medicinal applications, including anticancer, antibacterial, antifungal, antiviral, and antidepressant activities. Some naphthalimide derivatives are in clinical trials, suggesting the compound's framework may contribute to developing new medicinal agents (Gong et al., 2016).

Analytical and Environmental Chemistry

Characterization of Naphthenic Acids in Environmental Samples

Mass spectrometry methods developed for characterizing naphthenic acids, similar in structure to 2,7-Naphthalenedisulfonic acid, help understand their impact on the environment and toxicity. These analytical techniques are crucial for assessing the presence and degradation of such compounds in oil sands and other affected waters (Headley et al., 2009).

Safety and Hazards

While specific safety and hazard information for this compound is not available, it is generally recommended to avoid dust formation, ingestion, inhalation, and contact with skin, eyes, or clothing when handling similar chemical compounds . Personal protective equipment and adequate ventilation should be used .

Mécanisme D'action

Mode of Action

It is suggested that the compound may interact with its targets, leading to changes in cellular processes .

Biochemical Pathways

Sodium chromotropate may be involved in various biochemical pathways. It is used to improve the visualization of trichothecenes on developed TLC plates and serves as an intermediate in the production of dyes, pigments, chelating reagents, sulfonic and sulfinic acids .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Result of Action

It is known to be used in the production of dyes and pigments, suggesting that it may have a significant impact on coloration processes .

Propriétés

IUPAC Name |

sodium;4,5-dihydroxy-7-sulfonaphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O8S2.Na/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;/h1-4,11-12H,(H,13,14,15)(H,16,17,18);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPYOFRGSTDARPV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)O)O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NaO8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

148-25-4 (Parent) | |

| Record name | Sodium chromotropate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003888446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6063224 | |

| Record name | Sodium hydrogen 4,5-dihydroxynaphthalene-2,7-disulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white needle-like crystals; [Mallinckrodt Baker MSDS] | |

| Record name | Sodium chromotropate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17530 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, monosodium salt | |

CAS RN |

3888-44-6 | |

| Record name | Sodium chromotropate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003888446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium hydrogen 4,5-dihydroxynaphthalene-2,7-disulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hydrogen 4,5-dihydroxynaphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What are the analytical applications of Sodium Chromotropate according to the provided research?

A1: Sodium Chromotropate is utilized as a colorimetric reagent for the quantitative determination of Blasticidin S, an antifungal substance. [] The method relies on the oxidative degradation of the N-methyl group in Blasticidin S using potassium permanganate, resulting in formaldehyde. Sodium Chromotropate then reacts with the generated formaldehyde, producing a colored compound suitable for spectrophotometric analysis. []

Q2: Are there any other chemical methods for Blasticidin S determination mentioned in the research, besides using Sodium Chromotropate?

A2: Yes, the research describes two additional methods for Blasticidin S determination. [] The first method involves separating Blasticidin S hydrochloride from contaminants via thin-layer chromatography, followed by direct spectrophotometric measurement at 275 nm in an acidic medium. [] The second method employs a two-step process: Blasticidin S is initially degraded by heating with hydroxylamine, and the resulting product undergoes diazo-coupling with diazosulfanilate, yielding a colored compound for colorimetric analysis. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.